[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
The compound “[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” is a complex organic molecule. It belongs to the class of compounds known as purine ribonucleoside polyphosphates. These compounds are characterized by the presence of a purine base attached to a ribose sugar, which is further linked to multiple phosphate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” involves multiple steps. The starting materials typically include a purine base and a ribose sugar. The synthesis proceeds through the following steps:
Glycosylation: The purine base is glycosylated with the ribose sugar to form a nucleoside.
Phosphorylation: The nucleoside is then phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The bromoethenyl group can be reduced to form ethyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of “[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bromoethenyl group plays a crucial role in its binding affinity and specificity. The compound can also interfere with nucleic acid synthesis, leading to its antiviral and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A purine ribonucleoside polyphosphate with a similar structure but different functional groups.
Guanosine triphosphate (GTP): Another purine ribonucleoside polyphosphate with a guanine base instead of a purine base.
Uniqueness
The uniqueness of “[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” lies in its bromoethenyl group, which imparts distinct chemical and biological properties. This group enhances its binding affinity to molecular targets and contributes to its antiviral and anticancer activities.
Properties
Molecular Formula |
C11H16BrN2O14P3 |
---|---|
Molecular Weight |
573.07 g/mol |
IUPAC Name |
[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H16BrN2O14P3/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(26-9)5-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,21,22)(H,23,24)(H,13,16,17)(H2,18,19,20)/b2-1+/t7?,8-,9-/m1/s1 |
InChI Key |
BDKFDDMJXWAXHI-GIANCMQGSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=O)NC2=O)/C=C/Br |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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